molecular formula C8H15FO2 B3048136 2-Fluorooctanoic acid CAS No. 1578-59-2

2-Fluorooctanoic acid

Cat. No.: B3048136
CAS No.: 1578-59-2
M. Wt: 162.2 g/mol
InChI Key: SASJUHYALINSSV-UHFFFAOYSA-N
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Description

2-Fluorooctanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. It is characterized by the presence of a fluorine atom attached to the second carbon of an octanoic acid chain.

Biochemical Analysis

Biochemical Properties

2-Fluorooctanoic acid plays a role in biochemical reactions, particularly in the synthesis of fluorine-containing molecules . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is largely due to the presence of the fluorine atom, which can affect the binding to target proteins and the metabolism of the molecule in biological systems .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to diminish glucose-stimulated insulin secretion in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability and resistance to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of similar compounds are nutritionally beneficial, high doses can be toxic

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorooctanoic acid typically involves a multi-step process. One common method starts with the halogenation of octanoic acid at the alpha position using the Hell-Volhard-Zelinsky reaction. This is followed by esterification to form methyl 2-bromooctanoate. The bromine atom is then substituted with fluorine using potassium fluoride (KF) in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar steps as the laboratory synthesis but on a larger scale. This includes the use of specialized equipment to handle corrosive reagents and ensure high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride (KF) in acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Formation of various substituted octanoic acids.

    Oxidation: Formation of octanedioic acid.

    Reduction: Formation of octanol.

Scientific Research Applications

2-Fluorooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 2-Fluorohexanoic Acid
  • 2-Fluorostearic Acid
  • Perfluorooctanoic Acid (PFOA)

Comparison: 2-Fluorooctanoic acid is unique due to its specific chain length and the position of the fluorine atom. Compared to perfluorooctanoic acid, which has multiple fluorine atoms, this compound has only one, making it less stable but potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

2-fluorooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASJUHYALINSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560071
Record name 2-Fluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-59-2
Record name 2-Fluorooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluorooctanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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